molecular formula C23H24N6O5 B2893356 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-19-3

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2893356
Número CAS: 1112371-19-3
Peso molecular: 464.482
Clave InChI: BWLBTGPBYMATLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-ylmethyl group and at position 4 with a carboxamide linked to a 3-methoxyphenyl group.

Propiedades

IUPAC Name

5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)16-9-6-10-18(32-3)20(16)33-4)12-29-21(24)19(27-28-29)22(30)25-14-7-5-8-15(11-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBTGPBYMATLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

Similar compounds have been known to target p2x receptors. These receptors are a family of transmembrane proteins that function as ligand-gated ion channels. They play a crucial role in various physiological and pathological processes, including inflammation, pain sensation, and neuroprotection.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to act as competitive antagonists at their target sites. This means they bind to the same site as the endogenous ligand (agonist) but do not activate the receptor. Instead, they block the receptor and prevent the agonist from binding, thereby inhibiting the receptor’s function.

Actividad Biológica

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. It incorporates an amino group, a triazole ring, and an oxazole ring, which may contribute to its biological activities. This article reviews the biological activity of this compound based on recent research findings.

Molecular Structure

The molecular formula of the compound is C23H23FN6O4C_{23}H_{23}FN_6O_4 with a molecular weight of 466.5 g/mol. The structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H23FN6O4
Molecular Weight466.5 g/mol
IUPAC Name5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
InChI KeyGUCIQVLLPYZGKO-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Its functional groups facilitate the formation of hydrogen bonds and other non-covalent interactions that modulate the activity of these targets. The specific interactions and binding affinities can lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related triazole compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, suggesting strong antimicrobial potential.

Antioxidant Activity

Antioxidant assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have demonstrated that compounds similar to 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant free radical scavenging activity. This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in epidermoid carcinoma models.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various triazole derivatives, it was found that certain derivatives exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. These findings highlight the potential of triazole compounds in developing new antimicrobial agents.

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of similar oxazole derivatives through DPPH assays. The results indicated that these compounds could effectively reduce oxidative stress markers at low concentrations, supporting their use in formulations aimed at combating oxidative damage.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar analogs:

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound - 2-(2,3-Dimethoxyphenyl)-5-methyloxazole
- N-(3-Methoxyphenyl)carboxamide
~463.4 g/mol High polarity (methoxy groups), potential metabolic stability
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 4-Methoxyphenyl
- N-(4-Chlorophenyl)
~398.8 g/mol Enhanced lipophilicity (chlorophenyl); anticancer activity in preclinical models
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (II) - 4-Chlorophenyl
- (3-Phenyloxazolyl)methyl
~410.9 g/mol Increased steric bulk; moderate solubility in polar solvents
5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 3-Chlorophenyl-oxazole
- 2,3-Dimethylphenylamide
~436.9 g/mol Higher hydrophobicity (chloro, methyl groups); potential CYP450 interactions
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 2-Methoxyphenyl
- N-(4-Ethoxyphenyl)
~368.4 g/mol Improved solubility (ethoxy group); unconfirmed antiproliferative activity
Key Observations:
  • Methoxy vs. Chloro Substituents : Methoxy groups (target compound) enhance solubility but may reduce membrane permeability compared to chloro analogs (e.g., compound II) .
  • In contrast, 3-chlorophenyl () introduces electron-withdrawing effects, altering binding affinity .
  • Carboxamide Linkers : The 3-methoxyphenylamide in the target compound may reduce metabolic oxidation compared to alkyl or unsubstituted aryl groups .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability : The 2,3-dimethoxyphenyl group may slow oxidative metabolism compared to chlorophenyl analogs, as demethylation is less favorable than dechlorination .
  • Glucuronidation : The 3-methoxyphenylamide could undergo phase II metabolism, similar to CAI (), forming inactive glucuronides .
  • Half-Life : Lipophilic analogs (e.g., compound II) may exhibit longer half-lives but higher plasma protein binding .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of oxazole and triazole intermediates. For example, oxazole rings can be synthesized via cyclization reactions using anhydrous aluminum chloride or palladium catalysts under inert conditions, followed by coupling with triazole precursors . Purity optimization includes chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) and recrystallization using solvents like ethanol or acetonitrile. Advanced techniques such as continuous flow synthesis may improve yield consistency and reduce side reactions .

Basic: Which spectroscopic and crystallographic methods are effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming functional groups and connectivity. X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise stereochemical and conformational details . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy confirms key bonds like amide C=O stretches .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay protocols (e.g., cell line selection, incubation times, or concentration ranges). To address this, standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays). Cross-validate results with orthogonal methods, such as enzymatic inhibition assays versus cell-based models, and perform statistical meta-analyses of published data .

Advanced: What strategies optimize reaction yields during oxazole-triazole coupling?

Yield optimization requires careful control of reaction parameters:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Solvent systems : Anhydrous DMF or THF for moisture-sensitive steps.
  • Temperature : Microwave-assisted synthesis at 80–100°C can enhance reaction rates.
    Green chemistry approaches, such as using biodegradable solvents (e.g., cyclopentyl methyl ether), improve sustainability without compromising efficiency .

Basic: What in vitro assays evaluate antimicrobial or anticancer potential?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays using cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations. Apoptosis markers (e.g., caspase-3 activation) validate mechanisms .

Advanced: How do phenyl ring substituents influence binding affinity in SAR studies?

Substituents on the 2,3-dimethoxyphenyl group enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies show that electron-donating groups (e.g., methoxy) improve affinity over halogens (e.g., chloro) due to favorable π-π stacking. Molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) quantify these effects .

Basic: What computational approaches support preliminary docking studies?

Use molecular docking software (e.g., Schrödinger Glide) with force fields (OPLS3e) to predict binding poses. Validate docking poses against crystallographic data (PDB entries) of homologous targets. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Advanced: How is synthesis scaled to gram quantities without yield loss?

Scale-up requires:

  • Continuous flow reactors : Maintain consistent mixing and temperature control.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs.
  • In-line analytics : HPLC monitoring detects intermediates in real-time .

Basic: How is compound stability assessed under storage conditions?

Stability studies involve:

  • Forced degradation : Expose to heat (40°C), light (UV irradiation), and humidity (75% RH).
  • HPLC tracking : Quantify degradation products (e.g., hydrolyzed amide bonds).
    Lyophilization and storage at -20°C in amber vials with desiccants extend shelf life .

Advanced: What methodologies validate mechanism of action amid conflicting data?

Employ orthogonal assays:

  • Enzyme kinetics : Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition.
  • SPR (Surface Plasmon Resonance) : Directly measure binding kinetics to purified targets.
  • CRISPR knockouts : Confirm target specificity by deleting putative receptors in cell models .

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